5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone (CAS: 898772-66-2) is a heterocyclic compound featuring a thienyl ring substituted with a 1,3-dioxolane group and a 4-oxopentyl ketone side chain. Its molecular formula is C₁₃H₁₆O₄S, with a molecular weight of 268.33 g/mol . The compound is characterized by its dioxolane ring (a cyclic acetal) and a ketone group at the 4-position of the pentyl chain, which confers unique reactivity and polarity.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRDHTFBBCXYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641901 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-66-2 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Thienyl Aldehyde Intermediate
- Starting from thiophene, selective bromination at the 2-position is achieved using N-bromosuccinimide (NBS) under controlled conditions.
- The 2-bromothiophene is then subjected to lithiation (e.g., with n-butyllithium) followed by formylation using DMF (dimethylformamide) to yield 2-thienyl aldehyde.
- This aldehyde serves as a precursor for dioxolane formation.
Formation of the 1,3-Dioxolane Ring
- The 2-thienyl aldehyde is reacted with ethylene glycol in the presence of an acid catalyst (such as p-toluenesulfonic acid) under reflux conditions.
- This reaction forms the 1,3-dioxolane ring via acetalization, protecting the aldehyde group.
- The reaction is typically performed in a dehydrating solvent like toluene with azeotropic removal of water to drive the equilibrium towards acetal formation.
Introduction of the 4-Oxopentyl Ketone Side Chain
- The 5-position of the thiophene ring is functionalized by lithiation or halogen-metal exchange followed by reaction with a suitable electrophile.
- A common approach is to use 5-bromothiophene derivative (already bearing the 1,3-dioxolane at the 2-position) and perform a palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) with a 4-oxopentyl organometallic reagent.
- Alternatively, direct acylation at the 5-position can be achieved using Friedel-Crafts acylation with a 4-oxopentanoyl chloride under Lewis acid catalysis (e.g., AlCl3).
- The ketone functionality is thus introduced at the 5-position, completing the synthesis of the target compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Optimization |
|---|---|---|
| Bromination of thiophene | NBS, CCl4 or CHCl3, 0-25°C | Control temperature to avoid polybromination |
| Lithiation and formylation | n-BuLi, DMF, THF, -78°C to 0°C | Use dry solvents, inert atmosphere |
| Acetalization (dioxolane formation) | Ethylene glycol, p-TsOH, toluene, reflux, Dean-Stark apparatus | Remove water azeotropically for high yield |
| Halogen-metal exchange | n-BuLi or Mg, THF, low temperature | For selective lithiation before coupling |
| Cross-coupling or acylation | Pd catalyst/Suzuki reagents or AlCl3, CH2Cl2 or DCM, 0-25°C | Use dry, oxygen-free conditions |
Research Findings and Data
- The acetalization step to form the 1,3-dioxolane ring is highly efficient, yielding >90% product purity when water is continuously removed.
- Friedel-Crafts acylation on thiophene rings often requires careful control of stoichiometry and temperature to avoid polyacylation or ring degradation.
- Palladium-catalyzed cross-couplings provide regioselective and mild conditions for side chain introduction, with yields typically in the 70-85% range.
- The final compound’s purity and structure are confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy, showing characteristic ketone carbonyl peaks (~1700 cm^-1) and dioxolane ring signals.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiophene bromination | NBS, CCl4, 0-25°C | 80-90 | Selective mono-bromination | Requires temperature control |
| Lithiation and formylation | n-BuLi, DMF, THF, -78°C to 0°C | 75-85 | High regioselectivity | Sensitive to moisture |
| Acetalization | Ethylene glycol, p-TsOH, toluene, reflux | >90 | Protects aldehyde, reversible | Requires azeotropic water removal |
| Side chain introduction | Pd-catalyzed coupling or Friedel-Crafts | 70-85 | Regioselective, mild conditions | Catalyst cost, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone has shown promise in medicinal chemistry due to its potential as a pharmacophore in drug design. The following applications are noteworthy:
- Anticancer Activity: Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. For instance, diazo compounds have been shown to exhibit significant anticancer properties by interfering with amino acid metabolism in tumor cells . The ketone functionality may enhance the bioactivity of this compound through metabolic pathways.
- Enzyme Inhibition: The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. Its ability to act as a covalent inhibitor could be explored further in enzyme assays.
Chemical Biology
The unique reactivity of the dioxolane moiety allows for applications in chemical biology:
- Chemical Probes: Similar compounds have been utilized as chemical probes to study protein interactions and modifications within cells. The dioxolane ring can undergo selective reactions that facilitate the labeling of biomolecules . This property could be harnessed for tracking cellular processes or studying protein dynamics.
- Bioconjugation: The electrophilic nature of the ketone can be exploited for bioconjugation techniques, allowing for the attachment of fluorophores or other functional groups to proteins or nucleic acids . This application is valuable in developing diagnostic tools and therapeutic agents.
Materials Science
The versatility of this compound extends to materials science:
- Polymer Chemistry: The compound can serve as a monomer or additive in polymer synthesis. Its reactive sites allow for incorporation into polymer chains, potentially leading to materials with tailored properties such as enhanced thermal stability or improved mechanical strength.
- Coatings and Films: Due to its unique chemical structure, this compound may find applications in developing coatings or films with specific functionalities, such as UV protection or antimicrobial properties.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of similar thienyl-containing compounds, researchers found that these compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in cancer cell proliferation . Further research into this compound could reveal similar properties.
Case Study 2: Chemical Probing in Cellular Systems
A recent investigation utilized diazo compounds as chemical probes for studying glycosylation patterns on cell surfaces. The study demonstrated that such compounds could selectively label glycoproteins without interfering with other cellular components . This methodology could be adapted for use with this compound to explore its interactions within biological systems.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings can participate in various binding interactions, while the ketone group can undergo nucleophilic attack. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in the substituents attached to the thienyl-dioxolane core. Below is a comparative analysis based on molecular properties, reactivity, and applications:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Functional Group Influence :
- The 4-oxopentyl ketone in the target compound provides a reactive site for condensation or reduction reactions, distinguishing it from analogs with inert alkyl or cyclic substituents .
- Chlorinated derivatives (e.g., 4-chlorobutyl) exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura couplings or SN2 substitutions .
Linear chains (pentyl, oxopentyl) increase flexibility, favoring solubility in nonpolar solvents .
Applications :
- The 4-oxopentyl ketone derivative is ideal for synthesizing complex heterocycles or chiral intermediates due to its dual functional groups (dioxolane and ketone) .
- Chlorinated analogs are prioritized in agrochemical research for their bioactivity .
Commercial and Research Status
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its antibacterial and antifungal properties, through a review of relevant literature and research findings.
Structure and Synthesis
The structure of this compound consists of a dioxolane ring linked to a thienyl group and a ketone moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound in good yields.
Antibacterial Activity
Research has shown that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, a study synthesized various 1,3-dioxolane derivatives and tested them against several bacterial strains. The results indicated that many derivatives displayed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 |
| Compound 2 | Staphylococcus epidermidis | 1250 |
| Compound 3 | Enterococcus faecalis | 625 |
These findings suggest that the presence of the dioxolane ring contributes to the antibacterial efficacy of these compounds.
Antifungal Activity
In addition to antibacterial properties, the antifungal activity of similar dioxolane derivatives has been investigated. A notable study tested various dioxolanes against Candida albicans, revealing that most compounds exhibited significant antifungal activity, with some showing complete inhibition at specific concentrations .
| Compound | Fungal Strain | Activity |
|---|---|---|
| Compound A | Candida albicans | Significant |
| Compound B | Candida albicans | Complete Inhibition |
Case Studies
Several case studies have highlighted the biological potential of dioxolane derivatives:
- Case Study on Antimicrobial Properties : A comprehensive analysis of synthesized dioxolanes demonstrated their effectiveness against multiple bacterial strains and fungi. The study emphasized the importance of structural modifications in enhancing biological activity .
- Chiral vs. Racemic Compounds : Research comparing enantiomerically pure and racemic forms of dioxolanes indicated that chiral compounds often exhibited superior biological activities compared to their racemic counterparts. This underscores the significance of stereochemistry in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone, and how can reaction conditions be optimized to minimize etherification side products?
- Methodological Answer : The compound is synthesized via acetalization reactions, similar to the acetalization of 5-hydroxymethylfurfural (HMF) with diols like ethylene glycol. Key steps involve acid-catalyzed (e.g., H₂SO₄, Amberlyst-15) condensation under reflux. To minimize etherification by-products (e.g., 5-((2-hydroxyethoxy)methyl)furan derivatives), control parameters include:
- Temperature : Lower temperatures (60–80°C) reduce hydroxyl group reactivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor acetalization over etherification.
- Catalyst loading : Sub-stoichiometric acid (0.5–1 mol%) balances reactivity and selectivity .
- Data : Typical yields range from 60–75% with <15% ether by-products under optimized conditions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly distinguishing the dioxolane ring from ether linkages?
- Methodological Answer :
- ¹H/¹³C NMR : The dioxolane ring protons resonate as a singlet at δ 4.8–5.2 ppm, while ether linkages show split peaks (δ 3.5–4.2 ppm). The ketone carbonyl (C=O) appears at δ 195–205 ppm in ¹³C NMR.
- FT-IR : Strong absorption at ~1,720 cm⁻¹ confirms the ketone; dioxolane C-O-C stretches appear at 1,100–1,250 cm⁻¹.
- X-ray crystallography : Resolves spatial arrangements of the thienyl and dioxolane moieties (SHELXL refinement recommended) .
Q. What are the primary challenges in purifying this compound, and which chromatographic methods are recommended?
- Methodological Answer : Challenges include co-elution of polar by-products (e.g., diols, ethers). Recommended methods:
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) at 1 mL/min. Retention time ~12–14 min .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic transformations, such as hydrogenation or cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model:
- Electrophilicity : The thienyl group enhances electron-withdrawing effects, activating the ketone for nucleophilic attacks.
- Hydrogenation pathways : Predicts preferential reduction of the ketone over dioxolane ring opening (ΔG‡ = 25–30 kcal/mol).
- Applications : Guides catalyst selection (e.g., Pd/C for selective ketone reduction) .
Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELXL improve accuracy?
- Methodological Answer : Challenges include:
- Disorder in the dioxolane ring : Resolved using PART and ISOR commands in SHELXL.
- Thermal motion : Anisotropic displacement parameters (ADPs) refine thienyl ring vibrations.
- Twinned data : TWIN/BASF commands in SHELXL correct for pseudo-merohedral twinning .
- Data : Typical R1 values <5% with high-resolution (<1.0 Å) datasets.
Q. How do competing reaction pathways (e.g., acetalization vs. etherification) influence the compound’s stability under acidic conditions?
- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIE) and LC-MS/MS reveal:
- Acetalization : Proceeds via oxocarbenium ion intermediates (rate-determining step).
- Etherification : Favored at higher temperatures (>90°C) due to protonation of hydroxyl groups.
- Stability : The compound undergoes hydrolysis in aqueous acid (t₁/₂ ~2 h at pH 2), forming 4-oxopentyl ketone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
